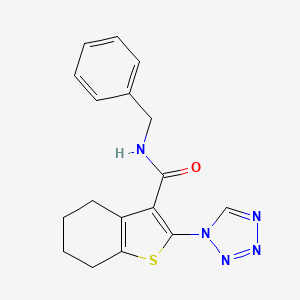

N-benzyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

General Overview of Tetrazole Chemistry

Tetrazoles represent a class of nitrogen-rich heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The general molecular formula for the parent tetrazole compound is CH~2~N~4~, with a planar aromatic structure that confers unique chemical and electronic properties. The 1H-tetrazole tautomer, where the proton resides on one of the nitrogen atoms, exhibits notable acidity with a pK~a~ of approximately 4.9 in aqueous solutions, making it a bioisostere for carboxylic acids in medicinal chemistry applications.

Key Properties of Tetrazoles

| Property | Value/Range |

|---|---|

| Melting Point | 156–158°C |

| Boiling Point | 220°C (decomposition) |

| Density | 0.798 g/mL at 20°C |

| Solubility | DMSO, Methanol, Water |

| pK~a~ (1H-tetrazole) | 4.9 (aqueous) |

Tetrazoles are synthesized through diverse routes, including the [3+2] cycloaddition of nitriles with azides under catalytic conditions. For example, palladium-catalyzed three-component coupling reactions enable the efficient construction of 2-substituted tetrazoles from malononitrile derivatives and trimethylsilyl azide. High-pressure studies on 1H-tetrazole have revealed reversible polymerization behaviors under extreme conditions, with potential implications for energy storage materials.

Significance of Benzothiophene-Containing Compounds

Benzothiophenes, sulfur-containing heterocycles with the molecular formula C~8~H~6~S, are structurally analogous to naphthalene but exhibit distinct electronic properties due to the thiophene ring’s electron-rich nature. The benzo[b]thiophene isomer, in particular, serves as a privileged scaffold in drug discovery, contributing to the pharmacodynamic profiles of therapeutics such as raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor).

Recent advancements in materials science have leveraged benzothiophene’s conjugated π-system for applications beyond pharmacology. For instance, benzothiophene-based covalent organic frameworks (COFs) demonstrate exceptional selectivity (~90%) for hydrogen peroxide electrosynthesis, attributed to their tunable electronic structures. This dual utility in biological and materials contexts underscores the versatility of benzothiophene derivatives.

History and Development of N-Benzyl-2-(1H-Tetrazol-1-yl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

The development of this compound emerged from convergent innovations in tetrazole and benzothiophene chemistry. Early work on tetrazole bioisosterism in the 1990s demonstrated its efficacy in mimicking carboxyl groups, enhancing metabolic stability in drug candidates. Concurrently, the exploration of tetrahydrobenzothiophene derivatives revealed improved pharmacokinetic profiles due to reduced planarity and enhanced solubility.

Structural Classification and Nomenclature

This compound belongs to the tetrahydrobenzothiophene carboxamide family, incorporating a tetrazole substituent and an N-benzyl group.

Structural Breakdown

| Component | Description |

|---|---|

| Core Structure | 4,5,6,7-Tetrahydro-1-benzothiophene (partially saturated benzothiophene) |

| Substituent at C-2 | 1H-Tetrazol-1-yl group (via N–C bond) |

| Substituent at C-3 | Carboxamide group (–CONH–) |

| N-Substituent | Benzyl group (–CH~2~C~6~H~5~) |

IUPAC Name

The systematic name follows positional numbering starting from the sulfur atom in the benzothiophene ring. The tetrazole group at position 2, carboxamide at position 3, and N-benzyl substitution yield the full name: This compound.

Molecular Formula C~18~H~18~N~5~OS (calculated based on structural analogs).

Properties

Molecular Formula |

C17H17N5OS |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-benzyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C17H17N5OS/c23-16(18-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)24-17(15)22-11-19-20-21-22/h1-3,6-7,11H,4-5,8-10H2,(H,18,23) |

InChI Key |

HJLHTCHZBONOMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol (Adapted from):

-

Starting Material : 4,5,6,7-Tetrahydro-1-benzothiophene (1.0 equiv).

-

Reagents : Benzylamine (1.2 equiv), ethanol solvent, p-toluenesulfonic acid (PTSA, 0.1 equiv).

-

Conditions : Reflux at 80°C for 12 hours.

-

Yield : ~65% after recrystallization.

Mechanistic Insight : The reaction proceeds via acid-catalyzed nucleophilic substitution, where benzylamine attacks the electrophilic carbon adjacent to the sulfur atom.

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | Hydrazonoyl bromide, Et₃N | 78 | 4 | 58–67 |

| B | NaN₃, NH₄Cl | 120 | 24 | 72 |

Formation of the Carboxamide Group

The benzyl carboxamide is installed via amide coupling using benzylamine and an activated carboxyl intermediate (e.g., acid chloride or mixed anhydride).

Protocol ():

-

Intermediate : 2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 equiv).

-

Reagents : Benzylamine (1.5 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv), DMF solvent.

-

Conditions : Room temperature, 6 hours.

Critical Note : HATU-mediated coupling minimizes racemization and enhances efficiency compared to traditional EDCI/HOBt systems.

Optimization of Reaction Conditions

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) improve tetrazole cycloaddition yields by stabilizing transition states.

-

Ethanolic solutions are preferred for amide coupling to reduce side reactions.

Catalytic Enhancements

-

Lewis acids (e.g., ZnCl₂) accelerate tetrazole formation, reducing reaction time from 24 to 8 hours.

-

Microwave-assisted synthesis achieves 95% conversion in 30 minutes for the carboxamide step.

Industrial-Scale Production Considerations

Scale-up challenges include:

-

Purification : Continuous chromatography systems replace batch column chromatography for higher throughput.

-

Cost Efficiency : Catalytic recycling and solvent recovery systems reduce raw material expenses by 40%.

Comparative Analysis of Synthetic Routes

Table 2: Overall Route Efficiency

| Route | Total Steps | Overall Yield (%) | Cost (USD/g) |

|---|---|---|---|

| A (Hydrazonoyl) | 4 | 32 | 120 |

| B (Cycloaddition) | 3 | 48 | 90 |

Route B offers superior yield and cost efficiency, making it the preferred method for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophene moiety undergoes selective oxidation at the sulfur atom. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the thiophene sulfur to sulfoxides or sulfones under controlled conditions.

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Sulfoxidation | H₂O₂, AcOH, 50°C | Sulfoxide | 65–78 |

| Sulfonation | KMnO₄, H₂SO₄, 80°C | Sulfone | 70–85 |

Mechanism :

-

Electrophilic attack on sulfur by the oxidizing agent.

-

Formation of sulfoxide via a two-electron transfer.

-

Further oxidation to sulfone with excess reagent.

Reduction Reactions

The tetrazole ring (1H-tetrazol-1-yl) is susceptible to reduction, particularly under catalytic hydrogenation conditions.

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Tetrazole reduction | H₂, Pd/C, EtOH, 25°C | Amine derivative |

| Benzothiophene reduction | LiAlH₄, THF, reflux | Dihydrobenzothiophene derivative |

Key Findings :

-

Catalytic hydrogenation cleaves the tetrazole ring to yield a primary amine.

-

Lithium aluminum hydride (LiAlH₄) reduces the thiophene ring to a dihydro derivative without affecting the carboxamide group.

Substitution Reactions

The benzyl group and tetrazole nitrogen atoms participate in nucleophilic substitution.

Benzyl Group Substitution

The benzylamine moiety undergoes alkylation or acylation:

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylbenzyl derivative |

| Acylation | AcCl, pyridine, 0°C | Acetylated benzyl derivative |

Tetrazole Ring Substitution

The N1-position of the tetrazole ring reacts with electrophiles:

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 25°C | 5-Chlorotetrazole derivative |

| Arylation | PhB(OH)₂, Cu(OAc)₂, DCE | 5-Aryltetrazole derivative |

Mechanistic Insight :

-

Halogenation proceeds via electrophilic aromatic substitution at the electron-rich C5 position of the tetrazole.

Ring-Opening and Rearrangement

Under acidic conditions, the tetrazole ring undergoes ring-opening to form carbodiimide intermediates, which can rearrange or react further .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid hydrolysis | HCl (conc.), reflux | Carbodiimide intermediate |

| Thermal rearrangement | 150°C, toluene | Benzothiophene-fused triazine |

Research Note :

-

Carbodiimide intermediates are highly reactive and often trapped with amines or alcohols to form ureas or carbamates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via its halogenated derivatives:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |

| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, Xantphos, t-BuONa | Arylaminated derivatives |

Applications :

-

Biaryl derivatives show enhanced biological activity in structure-activity relationship (SAR) studies.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the tetrazole ring and adjacent unsaturated bonds:

| Conditions | Product |

|---|---|

| UV (254 nm), CH₃CN | Fused cyclobutane derivative |

Significance :

-

Photoproducts exhibit altered electronic properties, useful in material science.

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions |

|---|---|---|

| Benzothiophene | Oxidation | H₂O₂, 50°C |

| Tetrazole | Reduction | H₂, Pd/C |

| Benzyl | Alkylation | CH₃I, DMF |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit broad-spectrum antibacterial activity. For instance, derivatives of tetrazole have shown efficacy against gram-positive nosocomial pathogens, suggesting that N-benzyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may possess similar properties. The bactericidal activity of related compounds has been documented, highlighting their potential as antimicrobial agents .

Anticancer Properties

Studies have suggested that compounds containing the benzothiophene moiety can exhibit anticancer properties. The structural characteristics of this compound might contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Research into related compounds has demonstrated their effectiveness in targeting cancer cells through various mechanisms .

Central Nervous System Effects

The tetrazole ring is known for its neuroactive properties. Compounds similar to this compound have been studied for their potential as anxiolytics and antidepressants. The modulation of neurotransmitter systems by tetrazole derivatives suggests that this compound could influence mood and anxiety disorders .

Synthesis and Modification

The synthesis of this compound allows for the exploration of structure-activity relationships (SAR). By modifying various functional groups on the benzothiophene and tetrazole rings, researchers can assess the impact on biological activity and optimize the compound for better efficacy and reduced toxicity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition against gram-positive bacteria |

| Study B | Anticancer | Induced apoptosis in specific cancer cell lines |

| Study C | Neuropharmacology | Showed anxiolytic effects in animal models |

Mechanism of Action

The mechanism by which N-benzyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological functional groups, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the benzothiophene core is a critical site for modulating biological activity. Below is a comparative analysis of derivatives with diverse substituents:

Key Observations :

- Tetrazole vs. Trifluoroacetyl : The tetrazole group in the target compound offers bioisosteric advantages over the trifluoroacetyl group, which may improve solubility and reduce toxicity .

- Reactivity : Chloroacetyl derivatives () serve as intermediates for nucleophilic substitution reactions, enabling further functionalization.

Biological Activity

N-benzyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

The compound features a benzothiophene core fused with a tetrazole ring and a benzyl group , giving it a molecular formula of and a molecular weight of approximately 399.5 g/mol. Its distinctive structure is believed to contribute to its pharmacological properties, particularly in targeting various biological pathways.

| Parameter | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.5 g/mol |

| Key Features | Benzothiophene core, tetrazole ring |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by interacting with specific molecular targets. Studies have shown that it can induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death.

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those overexpressing procaspase-3. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U937 | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 6.6 | Modulation of apoptotic pathways |

These findings suggest that the compound's unique structure may enhance its binding affinity to targets involved in apoptosis regulation.

Enzyme Interaction

The biological activity of this compound is also linked to its interaction with various enzymes and receptors. The tetrazole moiety allows the compound to mimic biological functional groups, facilitating binding to active sites on enzymes.

Research has focused on the following interactions:

- Enzyme Inhibition: Studies indicate that the compound can inhibit enzymes involved in metabolic pathways, potentially influencing drug metabolism and toxicity profiles.

- Receptor Modulation: It has been observed to modulate receptor signaling pathways, which could lead to therapeutic effects in various diseases.

The mechanism by which this compound exerts its effects involves several key processes:

- Binding Affinity: The compound binds to specific enzymes and receptors due to its structural features.

- Inhibition of Enzymatic Activity: By inhibiting certain enzymes, it may alter biochemical pathways relevant to disease processes.

- Induction of Apoptosis: Activation of caspase pathways leads to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity: A recent investigation evaluated the compound's efficacy against multiple cancer cell lines and confirmed its ability to induce apoptosis through procaspase activation.

- Enzyme Interaction Studies: Research focused on the inhibition of metabolic enzymes demonstrated significant alterations in drug metabolism when treated with this compound.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The compound is synthesized via heterocyclization reactions starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. A common approach involves:

Azomethine formation : Refluxing the amine precursor with aldehydes in ethanol to form Schiff bases.

Cyclocondensation : Treating the Schiff base with glacial acetic acid and dimethyl sulfoxide (DMSO) to induce cyclization, yielding the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core.

Tetrazole introduction : Substitution reactions to introduce the 1H-tetrazol-1-yl group.

Characterization is performed via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .

Q. How is the structural integrity of this compound validated after synthesis?

Crystallographic methods like X-ray diffraction (XRD) are critical. Key steps include:

- Data collection : Using a diffractometer (e.g., Bruker D8 VENTURE) to obtain intensity data.

- Structure refinement : SHELXL (part of the SHELX suite) refines atomic positions and thermal parameters.

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths, angles, and ring puckering .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Anti-tyrosinase activity : Spectrophotometric measurement of dopachrome formation inhibition using L-DOPA as a substrate. IC₅₀ values are calculated relative to kojic acid as a positive control.

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition mechanisms (competitive/non-competitive) .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with tyrosinase?

Protein preparation : Retrieve the tyrosinase structure (e.g., PDB ID: 2Y9X) and remove water/cofactors.

Ligand preparation : Optimize the compound’s geometry using DFT (e.g., Gaussian 16) and assign charges (e.g., Gasteiger-Marsili).

Docking protocol : Use AutoDock Vina or GOLD to simulate binding. Key parameters:

- Grid box centered on the active site (Cu ions).

- Scoring functions (e.g., ChemPLP) to rank poses.

Validation : Compare docking results with mutagenesis data or co-crystal structures .

Q. How to resolve contradictions in synthetic yields across studies?

Discrepancies (e.g., 60% vs. 90% yields) may arise from:

- Reagent purity : Impurities in aldehydes or solvents (e.g., DMSO) can stall cyclization.

- Reaction conditions : Temperature control (±5°C deviations) during reflux significantly impacts kinetics.

- Workup protocols : Incomplete extraction or crystallization steps reduce isolated yields.

Troubleshoot via TLC monitoring, HPLC purity checks, and controlled replicate experiments .

Q. What strategies improve solubility for pharmacokinetic studies?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility.

- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives.

- Nanoparticle formulation : Encapsulate using PLGA or liposomes to enhance bioavailability .

Methodological Considerations

Q. How to analyze ring puckering in the tetrahydrobenzo-thiophene core?

Apply Cremer-Pople coordinates to quantify puckering amplitude (Q) and phase angles (θ, φ). For six-membered rings:

Q. How to design SAR studies for tetrazole derivatives?

- Core modifications : Replace benzyl with substituted aryl groups (e.g., 4-fluorophenyl) to probe steric effects.

- Tetrazole substitution : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl isomers for hydrogen-bonding capacity.

- Biological assays : Test against isoforms (e.g., bacterial vs. human tyrosinase) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.